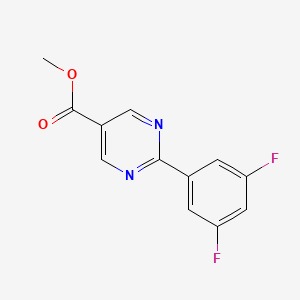
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is a chemical compound with a complex structure that belongs to the class of naphthalenes This compound is characterized by its octahydro configuration, which means it is fully hydrogenated, and it contains two methyl groups at positions 4 and 7, as well as a carbonitrile group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile can be achieved through several synthetic routes One common method involves the hydrogenation of a precursor naphthalene compound under high pressure and temperature in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion of the precursor to the desired product. The process may also involve purification steps such as distillation or crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The carbonitrile group can form hydrogen bonds or other interactions with active sites, leading to modulation of biological pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar naphthalene core but differ in the number and position of methyl groups and functional groups.
Naphthalene derivatives: Compounds such as 1,2,3,4,5,6,7,8-octahydro-1,8a-dimethyl-7-(1-methylethenyl)-naphthalene share structural similarities but have different substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-4,7-dimethylnaphthalene-2-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential applications. Its fully hydrogenated naphthalene core also contributes to its stability and versatility in various chemical reactions.
Propiedades
Número CAS |
94386-57-9 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
4,7-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-9-3-4-13-10(2)6-11(8-14)7-12(13)5-9/h9-11H,3-7H2,1-2H3 |
Clave InChI |
YEVCTGOJOVCQBE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)CC(CC2C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


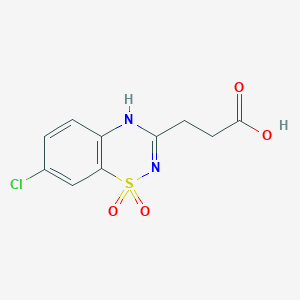
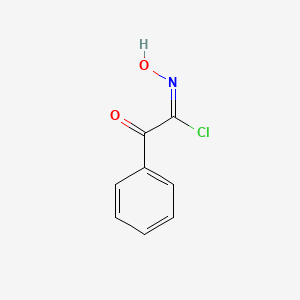
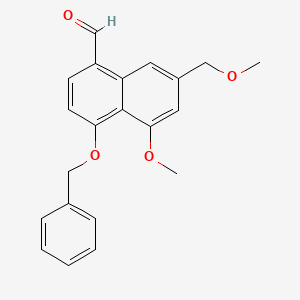

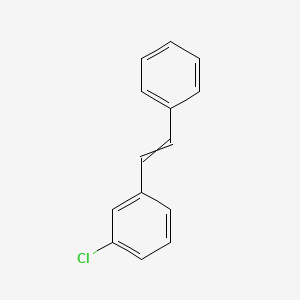
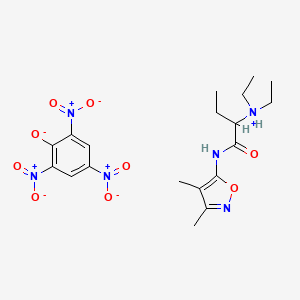
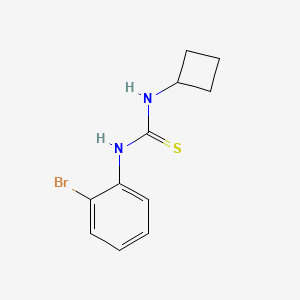

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
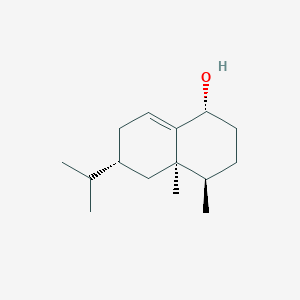
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
